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Compound of Interest

Compound Name: Enolicam sodium

Cat. No.: B1260865 Get Quote

Disclaimer: As of late 2025, publicly accessible, in-depth toxicological data specifically for

enolicam sodium is limited. This guide provides a comprehensive toxicological profile of

piroxicam, a structurally and mechanistically similar non-steroidal anti-inflammatory drug

(NSAID) from the oxicam class. This information is intended to serve as a surrogate to provide

researchers, scientists, and drug development professionals with a thorough understanding of

the potential toxicological characteristics of an enolicam derivative. The toxicological profile of

enolicam sodium may differ, and specific testing is required for a definitive assessment.

Executive Summary
This technical guide outlines the toxicological profile of piroxicam, an NSAID that, like

enolicam sodium, functions through the inhibition of cyclooxygenase (COX) enzymes. The

following sections detail findings on acute, sub-acute, and chronic toxicity, genotoxicity,

reproductive and developmental toxicity, carcinogenicity, and local tolerance. All quantitative

data are summarized in structured tables, and detailed methodologies for key experiments are

provided. Signaling pathways and experimental workflows are visualized using Graphviz

diagrams to facilitate understanding.

Mechanism of Action and Toxicological Relevance
Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-

1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, which are key

mediators of inflammation, pain, and fever.[1] The toxicological effects of piroxicam are often
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linked to its mechanism of action, particularly the inhibition of COX-1, which is crucial for

gastrointestinal mucosal protection and platelet function.[2]

Figure 1: Mechanism of Action of Piroxicam.

Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a

substance.

Table 1: Acute Toxicity of Piroxicam

Species
Route of
Administration

LD50 Reference

Mouse Oral 360 mg/kg [3]

Rat Oral 270 mg/kg [3]

Dog Oral 60 mg/kg [3]

Experimental Protocol: Acute Oral Toxicity Study in Rodents

A standardized acute oral toxicity study, as typically conducted, would follow a protocol similar

to this:

Figure 2: Workflow for an Acute Oral Toxicity Study.

Sub-acute and Chronic Toxicity
Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure.

Table 2: Sub-acute and Chronic Toxicity Findings for Piroxicam
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Species Duration Route
Dose
Levels

Key
Findings

Reference

Dog 373 days Oral
1.0

mg/kg/day

Gastrointestin

al and renal

toxicity,

including

emesis,

diarrhea,

ulceration,

and renal

papillary

necrosis.

[3]

Rat 13 weeks Oral Not specified

Consistent

with known

effects of

NSAIDs,

including

gastrointestin

al toxicity.

[4]

Mouse 21-28 weeks Diet
60 ppm in a

high-fat diet

Lethal

effects,

suggesting

magnification

of toxicity

with a high-

fat diet.

[5]

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents

A 90-day study is a standard for sub-chronic toxicity assessment.

Figure 3: Protocol for a 90-Day Oral Toxicity Study.

Genotoxicity
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Genotoxicity assays are performed to assess the potential of a substance to damage genetic

material.

Table 3: Genotoxicity Profile of Piroxicam

Assay Test System
Concentration/
Dose

Result Reference

Chromosomal

Aberrations

Human

peripheral

lymphocytes (in

vitro)

High

concentrations
Weakly positive [6]

Micronucleus

Test

Human

peripheral

lymphocytes (in

vitro)

High

concentrations

(0.94, 1.88, 3.75

µg/mL)

Positive [6]

Sister Chromatid

Exchange

Human

lymphocytes (in

vitro)

Therapeutic

dosages
Negative [7]

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test is a common method for detecting chromosomal damage.

Figure 4: Workflow of an In Vitro Micronucleus Assay.

Reproductive and Developmental Toxicity
These studies evaluate the potential adverse effects on sexual function, fertility, and

development of the offspring.

Table 4: Reproductive and Developmental Toxicity of Piroxicam
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Study Type Species Doses Key Findings Reference

Teratology Rat, Rabbit
2, 5, 10

mg/kg/day

No drug-related

embryotoxicity or

teratogenicity.

[8]

Female Fertility Rat
2, 5, 10

mg/kg/day

Affects

parturition and

causes

progressive

toxicity in

lactating

females.

[8]

Post-natal

Toxicity
Rat

2, 5, 10

mg/kg/day

Increased

incidence of

stillbirth and

delayed

parturition.

[9]

Experimental Protocol: Teratology Study (Segment II)

This study design assesses the potential for a substance to cause birth defects.

Figure 5: Protocol for a Teratology Study.

Carcinogenicity
Carcinogenicity studies are long-term studies designed to evaluate the tumor-forming potential

of a substance.

Table 5: Carcinogenicity of Piroxicam
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Species
Diet
Concentration

Duration Findings Reference

Rat (F344)
25, 50, 75, 150

ppm

40 weeks post-

carcinogen

Dose-dependent

inhibition of

azoxymethane-

induced colon

tumor incidence.

[10]

It is important to note that while some studies show a chemopreventive effect of piroxicam in

certain cancer models, this does not preclude the possibility of carcinogenicity under different

conditions.[11]

Local Tolerance
Local tolerance studies assess the effects of a substance at the site of administration.

Table 6: Local Tolerance of Piroxicam

Formulation Application Findings Reference

0.5% Gel Topical

Well-tolerated, with

mild or moderate local

skin reactions

reported in a small

percentage of

patients.

[12]

20 mg Suppositories Rectal

Well-tolerated, with

local adverse events

in a minority of

patients.

[13]

Experimental Protocol: Dermal Irritation Study

A typical protocol to assess dermal irritation is outlined below.
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Figure 6: Workflow for a Dermal Irritation Study.

Conclusion
The toxicological profile of piroxicam, a representative oxicam NSAID, reveals a spectrum of

effects primarily related to its mechanism of action. The main target organs for toxicity are the

gastrointestinal tract and the kidneys.[3] While genotoxicity is observed at high concentrations

in vitro, the overall profile from long-term studies does not suggest a carcinogenic potential in

the models studied.[6][10] Reproductive toxicity is characterized by effects on parturition and

post-natal development, consistent with other NSAIDs.[8][9] Local tolerance is generally good

for topical and suppository formulations.[12][13]

This comprehensive overview of the toxicological profile of piroxicam provides a valuable

reference for understanding the potential hazards of enolicam sodium and for guiding future

non-clinical safety assessments. However, it is imperative to conduct specific toxicological

studies on enolicam sodium to establish its definitive safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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